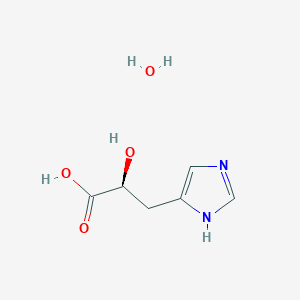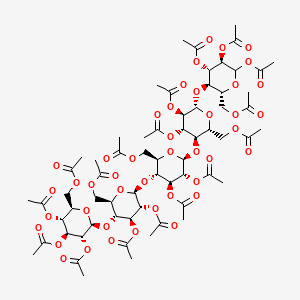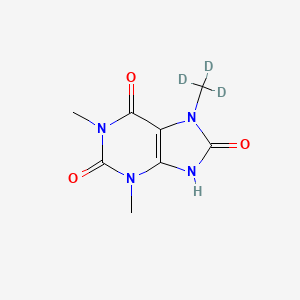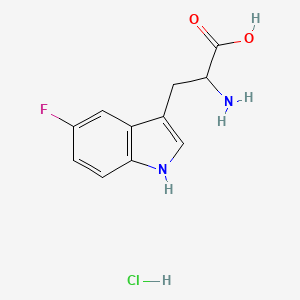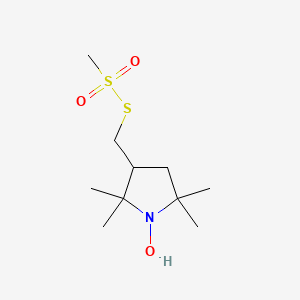
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy, also known as (-)-3-C-TMPO, is a derivative of the amino acid leucine and is widely used in a variety of scientific research applications. It is a chiral molecule with a central carbon atom and four hydrogen atoms attached to it. It is an optically active compound, meaning that it has the ability to rotate the plane of polarized light. This property makes it a useful tool for research in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Biomedical Imaging
Nitroxides have been utilized as contrast agents in magnetic resonance imaging (MRI) and as probes in electron paramagnetic resonance (EPR) imaging . Their ability to monitor intracellular redox reactions, oxygen concentration, and pH levels makes them valuable in medical diagnostics .
Antioxidant Properties
Due to their stable free radical nature, nitroxides act as antioxidants. They can react with various radicals, including alkyl and peroxyl radicals, mimicking superoxide dismutase and stimulating catalase activity .
Chemical Physics and Material Chemistry
Nitroxides serve as spin labels and spin probes due to their stable organic free radical nature and sensitivity to environmental effects. This application is valuable in both biological and material chemistry for studying molecular interactions and dynamics .
Polymer Sciences
In polymer science, nitroxides are used for controlled free radical polymerization. This allows for the creation of polymers with specific properties tailored for particular applications .
Molecular Biology
As covalent spin labels and noncovalent spin probes, nitroxides can be used to study the structure and dynamics of proteins and nucleic acids. This aids in understanding biological processes at the molecular level .
Drug Development
Nitroxides have potential applications in drug development as building blocks for constructing dual active drugs that can target specific biological pathways or diseases .
properties
IUPAC Name |
(3S)-2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)/q-1/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQRDQMYBZUAMT-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C(N1[O-])(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

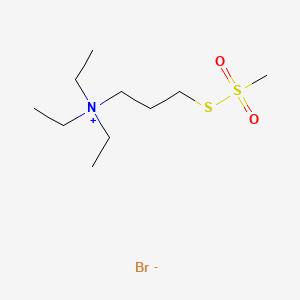
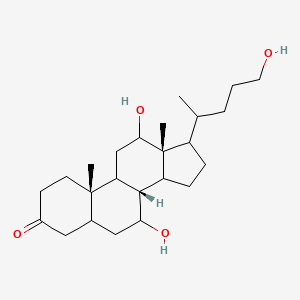
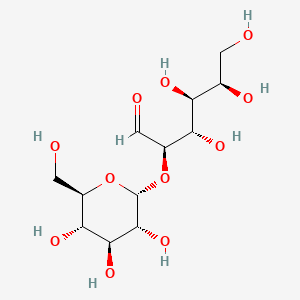
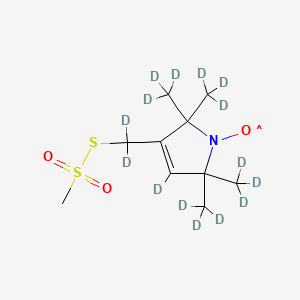


![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
